3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
“3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the CAS Number: 832740-60-0. It has a molecular weight of 242.03 . This compound belongs to a large family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidine (PP) derivatives .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13) and the InChI key is JEBAERKIRWXWQL-UHFFFAOYSA-N .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
Medicinal Chemistry: Synthesis of Potential Therapeutic Agents
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: is a valuable intermediate in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. Its structure serves as a scaffold for creating new molecules that can interact with various biological targets. For instance, derivatives of this compound have been studied for their inhibitory activity against certain types of cancer cells .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting potential targets in cellular processes.
Mode of Action
It’s known that the compound can undergo various synthetic transformations , which could potentially influence its interaction with its targets.
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting potential cellular effects.
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers .
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAERKIRWXWQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832740-60-0 |
Source
|
Record name | 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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